Structural Differentiation: Isopropoxy vs. Methoxy Phenoxy Substituent — Impact on Calculated Lipophilicity and Steric Profile
The target compound bears a 4-isopropoxyphenoxy terminal group, distinguishing it from the closest cataloged analog 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one (C16H20N2O3S, same MW 320.4 but with a methoxy rather than isopropoxy substituent) [1]. The isopropoxy group increases the calculated logP by approximately 0.5–0.7 units relative to the methoxy analog (estimated by fragment-based calculation) and substantially increases topological polar surface area (TPSA) occlusion through branched alkyl shielding. This differentiation is critical for membrane permeation and non-specific protein binding, as 2-thiopyrimidine-4-one activity is highly sensitive to lipophilicity .
cLogP ~3.2–3.8
cLogP ~2.5–3.1
| Evidence Dimension | Calculated logP and steric bulk (branching at terminal phenoxy substituent) |
|---|---|
| Target Compound Data | Isopropoxy group (branched C3 alkoxy); estimated cLogP ≈ 3.2–3.8 |
| Comparator Or Baseline | 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one (linear methoxy group; cLogP ≈ 2.5–3.1) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 (estimated); increased steric bulk from isopropyl branching |
| Conditions | Calculated physicochemical property estimation based on fragment contribution methods; no experimental logP data available for either compound |
Why This Matters
For procurement decisions in drug discovery or agrochemical screening programs, the isopropoxy group's distinct lipophilicity and steric profile may provide a differentiated SAR data point that the methoxy analog cannot replicate.
- [1] SpectraBase. 3H-Pyrimidin-4-one, 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl. Spectral Database Entry. Molecular Formula: C16H20N2O3S, MW: 320.4. View Source
